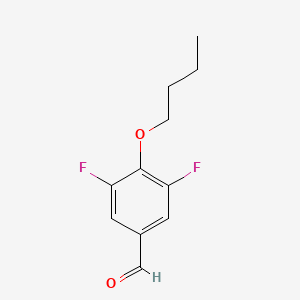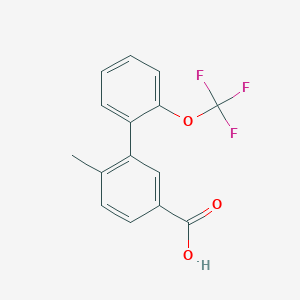
6-Methyl-2'-(trifluoromethoxy)biphenyl-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2’-(trifluoromethoxy)biphenyl-3-carboxylic acid is an organic compound characterized by the presence of a trifluoromethoxy group and a carboxylic acid group attached to a biphenyl structure
Méthodes De Préparation
The synthesis of 6-Methyl-2’-(trifluoromethoxy)biphenyl-3-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure includes the following steps:
Starting Materials: The reaction begins with 6-methyl-2’-bromobiphenyl and trifluoromethoxyboronic acid.
Catalyst and Conditions: Palladium catalysts, such as palladium acetate, are commonly used along with a base like potassium carbonate. The reaction is typically carried out in an organic solvent such as toluene or dimethylformamide at elevated temperatures.
Reaction: The aryl halide and boronic acid undergo a coupling reaction in the presence of the palladium catalyst, forming the desired biphenyl compound.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve scaling up the Suzuki–Miyaura coupling reaction with optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
6-Methyl-2’-(trifluoromethoxy)biphenyl-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: The biphenyl structure allows for further functionalization through coupling reactions, such as Heck or Sonogashira couplings.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-Methyl-2’-(trifluoromethoxy)biphenyl-3-carboxylic acid has several scientific research applications:
Pharmaceuticals: This compound can be used as an intermediate in the synthesis of pharmaceutical agents, particularly those requiring a biphenyl scaffold with trifluoromethoxy and carboxylic acid functionalities.
Materials Science: The unique electronic properties of the trifluoromethoxy group make this compound useful in the development of advanced materials, such as organic semiconductors and liquid crystals.
Chemical Biology: It can be used as a probe or ligand in studies involving protein-ligand interactions, due to its ability to form stable complexes with biological molecules.
Catalysis: The compound can serve as a ligand in catalytic systems, enhancing the efficiency and selectivity of various catalytic reactions.
Mécanisme D'action
The mechanism by which 6-Methyl-2’-(trifluoromethoxy)biphenyl-3-carboxylic acid exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and metabolic stability. In materials science, the electronic properties of the trifluoromethoxy group can influence the compound’s behavior in electronic devices, such as improving charge transport or stability.
Comparaison Avec Des Composés Similaires
6-Methyl-2’-(trifluoromethoxy)biphenyl-3-carboxylic acid can be compared with other similar compounds, such as:
6-Methyl-2’-(trifluoromethyl)biphenyl-3-carboxylic acid: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which can affect its electronic properties and reactivity.
6-Methyl-2’-(methoxy)biphenyl-3-carboxylic acid: The methoxy group is less electron-withdrawing than the trifluoromethoxy group, leading to differences in chemical behavior and applications.
6-Methyl-2’-(chloro)biphenyl-3-carboxylic acid: The chloro group is more reactive in nucleophilic substitution reactions compared to the trifluoromethoxy group, making this compound suitable for different types of chemical transformations.
The uniqueness of 6-Methyl-2’-(trifluoromethoxy)biphenyl-3-carboxylic acid lies in the combination of the trifluoromethoxy group and the biphenyl structure, which imparts distinct electronic properties and reactivity patterns.
Propriétés
IUPAC Name |
4-methyl-3-[2-(trifluoromethoxy)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-9-6-7-10(14(19)20)8-12(9)11-4-2-3-5-13(11)21-15(16,17)18/h2-8H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRCOMOUZVWVEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C2=CC=CC=C2OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
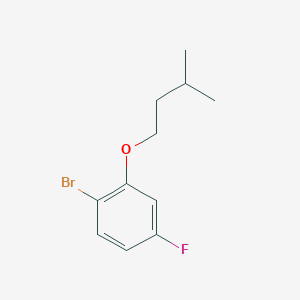
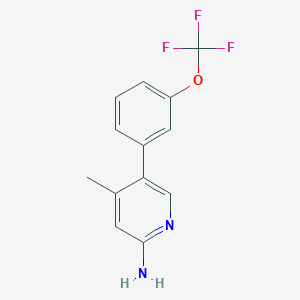
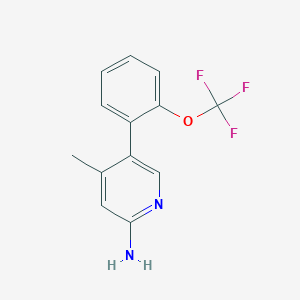

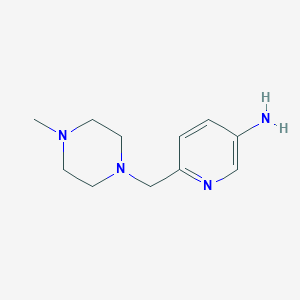
![4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde](/img/structure/B7941506.png)
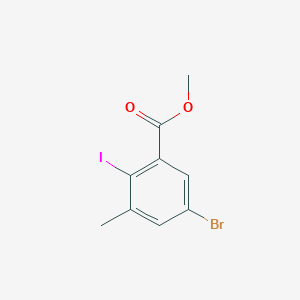
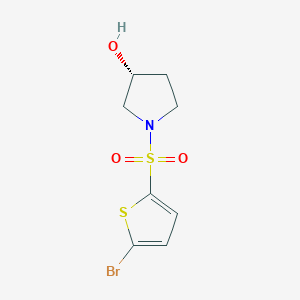


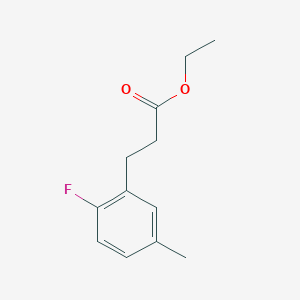
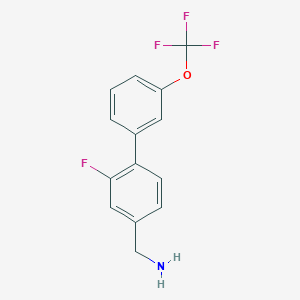
![(2-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B7941562.png)
